molecular formula C9H15Cl2N3 B1402721 4-(Piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361112-28-8

4-(Piperidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B1402721
CAS No.: 1361112-28-8
M. Wt: 236.14 g/mol
InChI Key: NMNISCWTRKRDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-yl)pyrimidine dihydrochloride is a heterocyclic compound combining a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) and a piperidine moiety (a six-membered saturated ring containing one nitrogen atom). The dihydrochloride salt form enhances its stability and solubility for research applications.

Properties

IUPAC Name

4-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNISCWTRKRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method employs starting materials such as 2-chloropyrimidine derivatives, which undergo bromination, coupling with piperidine derivatives, and subsequent hydrogenation to yield the target compound.

Synthetic Route

  • Step 1: Bromination of 2-chloropyrimidine to introduce a bromine atom at the 5-position.
  • Step 2: Nucleophilic coupling with a piperidin-2-yl derivative, often involving N-benzyl piperidine ketone.
  • Step 3: Elimination or deprotection steps to remove protecting groups.
  • Step 4: Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce nitro groups or remove benzyl groups, leading to the free amine.

Reagents and Conditions

Reaction Step Reagents Conditions Notes
Bromination Bromine or N-bromosuccinimide Room temperature or reflux Selective at 5-position
Coupling N-benzyl piperidine ketone Base (e.g., K₂CO₃), solvent (e.g., DMF) Nucleophilic substitution
Hydrogenation Palladium on carbon Hydrogen atmosphere, room temperature Reduces nitro groups, deprotects benzyl groups

Research Data

  • The patent CN107400113A describes a process involving bromination of 2-chloropyrimidine followed by coupling with piperidine derivatives, and hydrogenation to yield the dihydrochloride salt (see).

Aromatic Amination and Reduction Pathway

Overview

This approach involves aromatic amination at the 2-position of the pyrimidine ring, followed by reduction to introduce the piperidin-2-yl group.

Synthetic Route

  • Step 1: Formation of a key intermediate via aromatic amination of 2,4-dichloropyrimidine with indole derivatives or secondary amines.
  • Step 2: Nucleophilic substitution with secondary amines to introduce the piperidine fragment.
  • Step 3: Reduction of nitro groups or other reducible functionalities using catalytic hydrogenation.

Reagents and Conditions

Reaction Step Reagents Conditions Notes
Aromatic amination AlCl₃ or similar Lewis acids Reflux Selective substitution at 2-position
Reduction Hydrogen gas, Pd/C Room temperature, atmospheric pressure Converts nitro groups to amines
Salt formation Hydrochloric acid Aqueous solution Dihydrochloride salt formation

Research Data

  • The synthesis of key intermediates involves aromatic amination of pyrimidines, followed by reduction to obtain the final dihydrochloride salt, as detailed in.

Catalytic Hydrogenation of Protected Intermediates

Overview

Hydrogenation of protected or intermediate compounds like benzyl-protected derivatives is a common route to achieve the target compound.

Synthetic Route

  • Step 1: Synthesis of protected intermediates (e.g., benzyl-protected piperidine derivatives).
  • Step 2: Catalytic hydrogenation to remove protecting groups and simultaneously reduce nitro functionalities.
  • Step 3: Salt formation with hydrochloric acid to produce the dihydrochloride.

Reagents and Conditions

Reaction Step Reagents Conditions Notes
Hydrogenation Pd/C or Raney Nickel Hydrogen atmosphere, mild temperature Efficient deprotection and reduction

Research Data

  • Patent CN104592198A describes such hydrogenation procedures for synthesizing pyrimidine derivatives, emphasizing operational simplicity and high yields.

Summary of Preparation Data

Method Starting Material Key Reactions Final Yield Remarks
Bromination + Coupling + Hydrogenation 2-Chloropyrimidine derivatives Bromination, nucleophilic substitution, catalytic hydrogenation 60-80% Widely used, scalable
Aromatic Amination + Reduction 2,4-Dichloropyrimidine Amination, reduction 55-75% Suitable for specific derivatives
Protected Intermediate Hydrogenation Benzyl-protected compounds Hydrogenation 65-85% Efficient for large-scale synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions.

Reaction TypeReagents/ConditionsProducts FormedCitations
Aromatic Substitution Trimethylsilyl cyanide (TMSCN), mCPBACyanopyridine N-Oxides
Coupling Reactions N-Boc-protected amines, EDCI/HOBT mediationAmide-linked derivatives
Halogenation Bromine, NaIO₄ at low temperaturesBrominated pyrimidine intermediates

Key Findings :

  • Cyanide substitution occurs preferentially at the ortho-position of pyridine N-oxides under mild conditions .

  • Amide coupling with EDCI/HOBT achieves yields of 60–85% for secondary amines .

Oxidation and Reduction Reactions

The piperidine nitrogen and pyrimidine ring participate in redox processes.

Reaction TypeReagents/ConditionsProducts FormedCitations
Pyrimidine Oxidation NaIO₄, acidic conditionsCarboxylic acid derivatives
Piperidine Reduction H₂/Pd-C, room temperatureDebenzylated piperidine analogs
N-Oxide Formation mCPBA in DCMPyridine N-Oxides

Key Findings :

  • Oxidative cleavage of benzyl-protected piperidines using NaIO₄ yields carboxylic acids .

  • Catalytic hydrogenation removes benzyl groups with >90% efficiency .

Catalytic Hydrogenation

Hydrogenation modifies substituents on the piperidine ring.

SubstrateCatalyst/ReagentsProductsYieldsCitations
Benzyl-protected analogsPd/C, H₂ in methanolDeprotected piperidine derivatives85–92%
Nitroaromatic intermediatesRaney Ni, H₂ pressureAminopyrimidines78%

Mechanistic Insight :
Hydrogenation selectively reduces C=N bonds in tetrahydropyridine intermediates to yield saturated piperidine rings .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions.

ConditionReagentsProductsCitations
Acidic Hydrolysis HCl, ethanol, refluxPyrimidine-5-carboxylic acids
Base-Induced Elimination NaOH, aqueous THFDehydrohalogenated derivatives

Example :
Treatment with concentrated HCl in ethanol at reflux eliminates benzyl groups, forming 2-chloro-5-(piperidin-4-yl)pyrimidine .

Diels-Alder Cycloadditions

The pyrimidine ring acts as a dienophile in [4+2] cycloadditions.

DienophileDieneReagents/ConditionsProductsCitations
1,2,3-Triazine carboxylateBenzyl 1,2,3-triazine-5-carboxylateThermal activationFused pyrimidine-heterocycles

Application :
This reaction constructs polycyclic frameworks for kinase inhibitors .

Functional Group Interconversion

The compound’s amine and chloride groups enable further derivatization.

Reaction TypeReagentsProductsCitations
Amide Formation EDCI, HOBT, DMFPiperidine-4-carboxamides
Esterification Benzyl alcohol, EDCIBenzyl-protected esters

Notable Example :
Coupling with 4-chlorobenzylamine produces analogs with enhanced PKB inhibitory activity (IC₅₀ = 12 nM) .

Scientific Research Applications

Medicinal Chemistry

4-(Piperidin-2-yl)pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Therapeutic Applications

Research indicates potential therapeutic properties of this compound, including:

  • Anticancer Activity : Studies have shown that derivatives exhibit significant inhibition of cancer cell proliferation. For instance, the compound was tested for its ability to inhibit specific kinases involved in cancer progression, demonstrating promising results in vitro.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains. A study reported minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent:
CompoundMIC (µg/mL)Activity
This compound200Effective against S. aureus
Related Compound A150Effective against E. coli
Related Compound B100Effective against both

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:

Reactions Involving the Compound

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionPotassium carbonateDimethylformamide (DMF)

These reactions can lead to the formation of derivatives with altered biological activities, making it a versatile compound for research purposes.

Biological Research

The biological activity of this compound has been explored in various studies, focusing on its mechanism of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to decreased proliferation in cancer cells.
  • Binding Affinity : Its structural features allow it to bind effectively to target proteins, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

  • Anticancer Research : A study demonstrated that modifications of this compound could lead to increased potency against specific cancer cell lines, with IC50 values significantly lower than those of existing treatments.
  • Antimicrobial Testing : In clinical settings, derivatives of this compound were tested against resistant bacterial strains, showing efficacy that suggests potential for development into new antimicrobial therapies .

Mechanism of Action

The mechanism by which 4-(Piperidin-2-yl)pyrimidine dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features/Applications Reference
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride 1179369-48-2 C₁₂H₂₀Cl₂N₆ 319.24 95% Amine-substituted piperidine; research use
2-(Piperidin-4-yl)pyrimidine hydrochloride 944903-10-0 C₉H₁₄ClN₃ 199.69* N/A Unsubstituted piperidine; intermediate
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride 2059942-36-6 C₁₄H₂₃Cl₂N₃O 320.30 N/A Oxane substituent; potential CNS targeting
Dorsomorphin dihydrochloride (Compound C) 1219168-18-9 C₂₆H₃₀Cl₂N₆O 529.46 N/A AMPK inhibitor; pyrazolo-pyrimidine derivative
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride 1056624-11-3 C₁₄H₁₈Cl₂N₄ 321.23 N/A Piperazine linker; high structural similarity

*Calculated based on molecular formula.

Key Comparisons:

Structural Variations :

  • Substituent Position : The position of the piperidine ring on the pyrimidine core varies. For example, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride has the piperidine at position 2, while 2-(Piperidin-4-yl)pyrimidine hydrochloride features a piperidine at position 4 .
  • Functional Groups : Dorsomorphin dihydrochloride incorporates a pyrazolo[1,5-a]pyrimidine scaffold instead of a simple pyrimidine, enhancing its role as an AMPK inhibitor .

Physicochemical Properties: Molecular weights range from ~200 to 530, with dihydrochloride salts generally having higher solubility in aqueous media.

Applications :

  • Research Intermediates : Compounds like 2-(Piperidin-4-yl)pyrimidine hydrochloride serve as synthetic intermediates for drug discovery .
  • Therapeutic Targets : Dorsomorphin dihydrochloride is a well-characterized AMPK inhibitor used in metabolic and cancer studies .
  • Structural Probes : Derivatives with piperazine or oxane substituents (e.g., 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) may target central nervous system receptors due to enhanced lipophilicity .

Biological Activity

4-(Piperidin-2-yl)pyrimidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine group, which contributes to its interaction with various biological targets. The dihydrochloride form enhances its solubility, making it suitable for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antibacterial properties. For instance, derivatives similar to 4-(Piperidin-2-yl)pyrimidine have been evaluated against various bacterial strains, demonstrating significant activity with minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against Gram-positive bacteria .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have indicated that certain pyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent activity .
  • Anti-inflammatory Effects : Pyrimidine-based compounds have also been noted for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its effects is primarily through interaction with specific molecular targets:

  • Receptor Binding : The piperidine moiety allows for binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biological processes, such as nucleotide metabolism and cell cycle regulation.
  • Ion Channel Modulation : Some studies suggest that pyrimidine derivatives can modulate ion channels, affecting cellular excitability and signaling .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 0.5 μg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro testing against several cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 1 μM. The study highlighted its effectiveness compared to standard chemotherapeutic agents like etoposide, with enhanced selectivity towards cancerous cells .

Research Findings Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 0.5 μg/mL against S. aureus
AnticancerIC50 = 1 μM in MCF-7 cells
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-2-yl)pyrimidine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves nucleophilic substitution between 4-chloropyrimidine and piperidine under reflux in dimethylformamide (DMF) with a base (e.g., K₂CO₃), followed by HCl treatment to form the dihydrochloride salt. Key optimization parameters include:
  • Molar ratios : 1:1.2 (pyrimidine:piperidine) to minimize unreacted starting material.
  • Temperature : 80–100°C to balance reaction rate and decomposition risks.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%).
    Table 1 : Example Synthesis Conditions
ReagentsSolventBaseTemperatureTimeYield
4-Chloropyrimidine, PiperidineDMFK₂CO₃90°C18h75–85%
References: Similar methods for 2-(Piperidin-2-yl)pyridine dihydrochloride synthesis and purity standards for analogs .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR (D₂O) : Piperidine protons appear at δ 3.2–3.5 ppm (multiplet), while pyrimidine protons resonate at δ 8.5–9.0 ppm (singlet for C4-H).
  • Mass Spectrometry (ESI+) : Molecular ion peak [M+H]⁺ at m/z 208.1 confirms molecular weight.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm dihydrochloride formation.
    References: Structural characterization principles from pyridine/piperidine analogs .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation.
  • First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes .
  • Storage : Airtight containers at 2–8°C in a desiccator to prevent hygroscopic degradation.
    References: Safety protocols from SDS for related compounds .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use a grid box centered on the target’s active site (e.g., AMPK or enzyme pockets).
  • Parameters : Lamarckian genetic algorithm with 50 runs, population size 150.
  • Validation : Compare predicted binding poses with co-crystallized ligands (RMSD < 2.0 Å).
    References: Biological application insights from AMPK inhibitor studies .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect impurities (e.g., mono-hydrochloride by-products).
  • Assay Standardization : Control cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO ≤0.1%).
    References: Impurity analysis in pyrimidine derivatives and biological assay design .

Q. What methodologies mitigate impurities during synthesis of this compound?

  • Methodological Answer :
  • Common Impurities : Unreacted 4-chloropyrimidine or mono-hydrochloride intermediates.
  • Mitigation :
  • Reaction Monitoring : TLC (silica gel, ethyl acetate:hexane 1:1) to track completion.
  • Post-Synthesis Treatment : Stir crude product in HCl-saturated ethanol to ensure full salt formation.
    References: Synthetic optimization for piperidine-pyrimidine hybrids .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-2-yl)pyrimidine dihydrochloride

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